N-methyllysine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

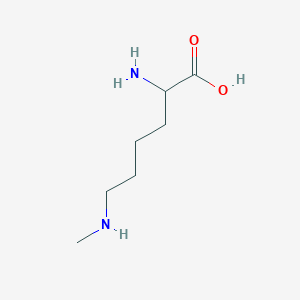

N-methyllysine: is a derivative of the amino acid lysine, where one of the hydrogen atoms attached to the nitrogen atom in the side chain is replaced by a methyl group . This modification plays a crucial role in epigenetics, particularly in the regulation of gene expression through histone modification .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Reductive Methylation: One common method involves the reductive methylation of lysine using formaldehyde and a reducing agent such as sodium cyanoborohydride. This method allows for the selective introduction of a methyl group at the nitrogen atom.

Direct Methylation: Another approach is the direct methylation of lysine using methyl iodide or dimethyl sulfate in the presence of a base. This method is straightforward but requires careful control of reaction conditions to avoid over-methylation.

Industrial Production Methods: Industrial production of N-methyllysine often involves the use of protected lysine derivatives, such as Nα-Fmoc-lysine, which are then methylated at the ε-position using formaldehyde and formic acid . This method ensures high selectivity and yields.

Analyse Des Réactions Chimiques

Types of Reactions:

Reduction: The compound can also be reduced back to lysine under specific conditions.

Substitution: this compound can participate in substitution reactions, where the methyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Various nucleophiles in the presence of a base.

Major Products:

Oxidation: N-formyllysine.

Reduction: Lysine.

Substitution: Various substituted lysine derivatives.

Applications De Recherche Scientifique

Chemistry: N-methyllysine is used as a building block in the synthesis of peptides and proteins with specific methylation patterns .

Biology: In biological research, this compound is studied for its role in histone modification and gene regulation . It is also used as a marker for protein methylation in various cellular processes .

Medicine: this compound has potential therapeutic applications in the treatment of diseases related to epigenetic dysregulation, such as cancer .

Industry: In the industrial sector, this compound is used in the production of specialized peptides and proteins for research and therapeutic purposes .

Mécanisme D'action

N-methyllysine exerts its effects primarily through the modification of histones, which are proteins that help package DNA into chromatin . The methylation of lysine residues on histones alters the interaction between histones and DNA, thereby influencing gene expression . This modification can either activate or repress gene transcription, depending on the specific lysine residue that is methylated .

Comparaison Avec Des Composés Similaires

N-dimethyllysine: Contains two methyl groups attached to the nitrogen atom.

N-trimethyllysine: Contains three methyl groups attached to the nitrogen atom.

N-acetyllysine: Contains an acetyl group attached to the nitrogen atom.

Uniqueness: N-methyllysine is unique in its ability to modulate gene expression through histone modification with a single methyl group . This specific modification can have distinct effects on chromatin structure and gene regulation compared to other methylated lysine derivatives .

Propriétés

Numéro CAS |

3926-68-9 |

|---|---|

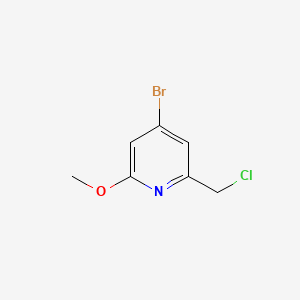

Formule moléculaire |

C7H16N2O2 |

Poids moléculaire |

160.21 g/mol |

Nom IUPAC |

2-amino-6-(methylamino)hexanoic acid |

InChI |

InChI=1S/C7H16N2O2/c1-9-5-3-2-4-6(8)7(10)11/h6,9H,2-5,8H2,1H3,(H,10,11) |

Clé InChI |

PQNASZJZHFPQLE-UHFFFAOYSA-N |

SMILES canonique |

CNCCCCC(C(=O)O)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-B]pyridine](/img/structure/B14164908.png)

![3-[(4-Fluorophenyl)methyl]-6,7,10-trimethyl-2,4-dihydropyrano[3,2-g][1,3]benzoxazin-8-one](/img/structure/B14164920.png)

![5-[(E)-2-(2-chlorophenyl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14164930.png)

![Pyrrolo[3,4-c]pyrazole-5(1H)-carboxylic acid, 3-[(2,2-dimethyl-1-oxopropyl)amino]-4,6-dihydro-6,6-dimethyl-, (1S)-2-(dimethylamino)-1-phenylethyl ester](/img/structure/B14164938.png)

![N-(1-butyl-7-methylpyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B14164947.png)

![3-[2-[[3-(2-carboxyethyl)-5-[(3-ethyl-4-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxo-1,2-dihydropyrrol-2-yl)methyl]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B14164960.png)

![N-[3-chloro-4-(piperidin-1-yl)phenyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B14164989.png)

![5,6,7-Trimethoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B14164995.png)